molecular formula C10H23N3O B13530795 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea

1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea

Cat. No.: B13530795
M. Wt: 201.31 g/mol
InChI Key: CILSDIFJUZGXDX-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is an organic compound with a unique structure that combines an amino group, a methylbutyl chain, and a tert-butyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea typically involves the reaction of 2-amino-3-methylbutylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

    1-(2-Amino-3-methylbutyl)-3-(tert-butyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(2-Amino-3-methylbutyl)-3-(tert-butyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H23N3O

Molecular Weight

201.31 g/mol

IUPAC Name

1-(2-amino-3-methylbutyl)-3-tert-butylurea

InChI

InChI=1S/C10H23N3O/c1-7(2)8(11)6-12-9(14)13-10(3,4)5/h7-8H,6,11H2,1-5H3,(H2,12,13,14)

InChI Key

CILSDIFJUZGXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)NC(C)(C)C)N

Origin of Product

United States

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